Monosulfuron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

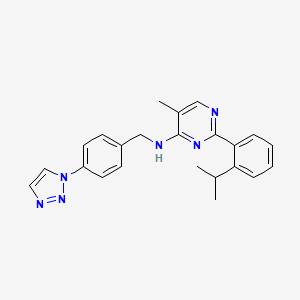

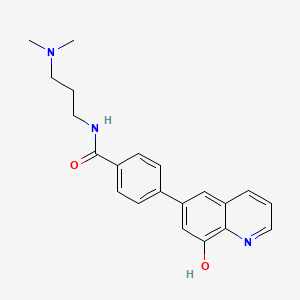

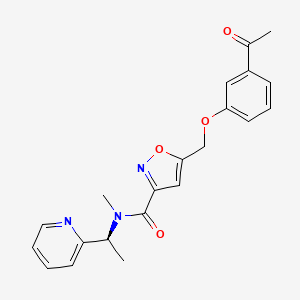

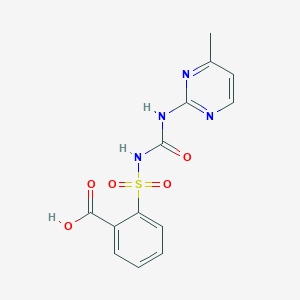

Monosulfuron is a compound with the molecular formula C13H12N4O5S . It is also known by other synonyms such as 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid .

Synthesis Analysis

A new molecularly imprinted polymer (MIP) was synthesized for the selective extraction of mono-substituted sulfonylurea herbicides, with this compound as the template and acrylamide as the functional monomer .Molecular Structure Analysis

The molecular structure of this compound includes a monosubstituted pyrimidine moiety . The molecular weight is 336.33 g/mol .Chemical Reactions Analysis

This compound was identified by m. p., IR, NMR, MS, UV and HPLC/MS analysis . The method of reverse HPLC analysis for active ingredient and main impurities in this compound were established .Physical and Chemical Properties Analysis

This compound has a molecular weight of 336.33 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 4 . It also has a Topological Polar Surface Area of 147 Ų .Applications De Recherche Scientifique

Electrolyse de l'eau par voie électrocatalytique

Le monosulfuron, en tant que sulfure métallique, a été utilisé dans le domaine de l'électrolyse de l'eau par voie électrocatalytique {svg_1}. Les propriétés électroniques, optiques, physiques et chimiques uniques des sulfures métalliques, y compris le this compound, les rendent adaptés aux applications d'énergie renouvelable {svg_2}.

Electrolyse de l'eau par voie photocatalytique

Le this compound a également trouvé une application dans l'électrolyse de l'eau par voie photocatalytique {svg_3}. Ce processus implique l'utilisation de l'énergie lumineuse pour décomposer l'eau en hydrogène et en oxygène, et le this compound joue un rôle crucial dans ce processus en raison de ses propriétés uniques {svg_4}.

Electrolyse de l'eau par voie photoélectrochimique

En plus de l'électrolyse de l'eau par voie électrocatalytique et photocatalytique, le this compound est également utilisé dans l'électrolyse de l'eau par voie photoélectrochimique {svg_5}. Ce processus combine les principes de la photocatalyse et de l'électrocatalyse, et les propriétés du this compound en font un candidat idéal pour cette application {svg_6}.

Effet sur les cyanobactéries fixatrices d'azote

Le this compound s'est avéré avoir un effet stimulant sur la formation d'hétérocystes et l'activité de la nitrogénase des cyanobactéries fixatrices d'azote {svg_7}. Cependant, il a également un effet inhibiteur sur la photosynthèse, conduisant à un taux de photosynthèse net plus faible, moins de pigments photosynthétiques et un rapport Fv/Fm plus faible à des concentrations de this compound de plus en plus élevées {svg_8}.

Application herbicide

Le this compound est un nouvel herbicide sulfonyluré {svg_9}. Son application peut affecter la croissance, la photosynthèse et l'activité de la nitrogénase de certaines cyanobactéries {svg_10}. Cela en fait un outil précieux en agriculture, en particulier pour contrôler la croissance indésirable des plantes {svg_11}.

Application en tant que biofertilisant

L'application de faibles doses de this compound permet la croissance de cyanobactéries fixatrices d'azote plus tolérantes comme A. azotica, qui peuvent être utilisées comme biofertilisants {svg_12}. Cette application est particulièrement importante en agriculture, où les cyanobactéries fixatrices d'azote contribuent à la fertilité des sols en fixant l'azote atmosphérique {svg_13}.

Mécanisme D'action

Target of Action

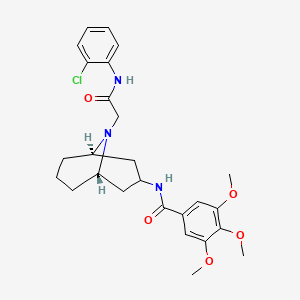

Monosulfuron primarily targets the enzyme Acetolactate Synthase (ALS) in nitrogen-fixing cyanobacteria . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and growth in these organisms .

Mode of Action

This compound acts as an inhibitor of ALS . When applied, it substantially inhibits the in vitro ALS activity, leading to a decrease in the production of branched-chain amino acids . This inhibition interferes with protein metabolism, affecting the growth and development of the cyanobacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . By inhibiting ALS, this compound disrupts this pathway, leading to a reduction in the production of these amino acids . This disruption affects protein synthesis, which is critical for the growth and development of the cyanobacteria .

Pharmacokinetics

It is known that this compound is readily degraded and less accumulated in certain species of cyanobacteria

Result of Action

The inhibition of ALS by this compound leads to a decrease in the production of branched-chain amino acids, which in turn affects protein synthesis . This can result in the inhibition of growth in nitrogen-fixing cyanobacteria at higher concentrations of this compound . At lower concentrations, this compound can stimulate the growth of these organisms .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound can affect its efficacy. At lower concentrations, it can stimulate the growth of nitrogen-fixing cyanobacteria, while at higher concentrations, it can inhibit their growth . The stability of this compound in the environment and its degradation rate can also influence its action

Analyse Biochimique

Biochemical Properties

Monosulfuron has been observed to have a stimulative effect on heterocyst formation and nitrogenase activity, but it inhibits photosynthesis. This is evidenced by a lower net photosynthetic rate, fewer photosynthetic pigments, and a smaller Fv/Fm ratio at increasingly higher this compound concentrations .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting photosynthesis and nitrogenase activity. The compound also affects the formation of heterocysts, specialized cells for nitrogen fixation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes such as acetolactate synthase (ALS). It acts as an ALS inhibitor, affecting the enzyme’s activity and thus influencing the metabolic processes within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the compound is more readily degraded and less accumulated in certain species of algae compared to others .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the inhibition of acetolactate synthase (ALS). This enzyme plays a crucial role in the synthesis of branched-chain amino acids .

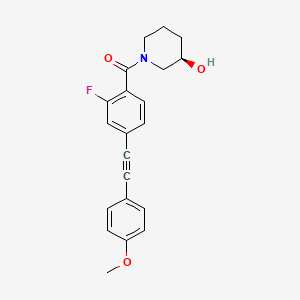

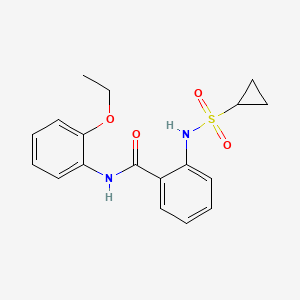

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Monosulfuron involves the reaction of 2-chloro-4-methoxy-6-methylpyrimidine with sodium sulfonate in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-4-methoxy-6-methylpyrimidine", "Sodium sulfonate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-methoxy-6-methylpyrimidine in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add sodium sulfonate and base to the reaction mixture", "Step 3: Heat the reaction mixture to a suitable temperature (e.g. 100-120°C) and stir for a suitable time (e.g. 12-24 hours)", "Step 4: Cool the reaction mixture and filter the solid product", "Step 5: Wash the product with a suitable solvent (e.g. water, ethanol) and dry under vacuum", "Step 6: Purify the product by recrystallization or chromatography if necessary" ] } | |

Numéro CAS |

155860-63-2 |

Formule moléculaire |

C12H11N5O5S |

Poids moléculaire |

337.31 g/mol |

Nom IUPAC |

1-(4-methylpyrimidin-2-yl)-3-(2-nitrophenyl)sulfonylurea |

InChI |

InChI=1S/C12H11N5O5S/c1-8-6-7-13-11(14-8)15-12(18)16-23(21,22)10-5-3-2-4-9(10)17(19)20/h2-7H,1H3,(H2,13,14,15,16,18) |

Clé InChI |

DPIRXVCCFDCYGI-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O |

SMILES canonique |

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Monosulfuron |

Origine du produit |

United States |

Q1: What is the primary target of Monosulfuron in plants?

A1: this compound specifically targets acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. [, , , ]

Q2: How does this compound’s inhibition of ALS affect plant growth?

A2: By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the cessation of cell division and ultimately plant death. [, , ]

Q3: Does this compound affect all plant species equally?

A3: No, this compound exhibits selectivity in its action. Certain crops like wheat and millet demonstrate tolerance, while others like maize exhibit varying degrees of sensitivity. This difference is attributed to variations in ALS enzyme sensitivity and potential detoxification mechanisms in tolerant species. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound is represented by the molecular formula C12H13N5O5S and has a molecular weight of 339.34 g/mol. [, ]

Q5: What spectroscopic techniques are commonly employed to characterize this compound?

A5: Researchers utilize a combination of spectroscopic methods like IR, NMR, MS, and UV to confirm the identity and purity of this compound. [, , ]

Q6: Is this compound stable in various solvents?

A6: this compound exhibits variable stability depending on the solvent. It demonstrates stability in acetone and tetrahydrofuran but degrades rapidly in methanol and N,N-dimethylformamide. []

Q7: How do temperature and light impact this compound degradation?

A7: Temperature exerts a more significant influence on this compound degradation than light exposure, particularly in solvents like methanol. []

Q8: What factors affect the persistence of this compound in soil?

A8: Soil pH plays a key role in this compound degradation. Degradation is faster in acidic and strongly alkaline soils compared to neutral or weakly alkaline soils. Soil organic content also significantly influences its adsorption and persistence. [, ]

Q9: How has molecular modeling contributed to understanding this compound's mode of action?

A9: Molecular dynamics simulations revealed that this compound's conformational changes, particularly the shift to its active conformation, primarily occur in aqueous environments, like within a plant. This highlights the importance of water in facilitating its interaction with the ALS enzyme. []

Q10: Have there been studies using computational approaches to predict this compound's activity?

A10: Yes, researchers have employed techniques like simulated annealing and semi-empirical quantum calculations to study this compound’s interactions with different functional monomers. These studies shed light on the recognition mechanisms and selectivity of molecularly imprinted polymers designed for this compound extraction. []

Q11: What strategies have been explored to enhance the formulation and stability of this compound?

A12: Synthesis of sodium this compound-ester, achieved by reacting this compound-ester with sodium hydroxide, aims to improve its environmental properties without compromising herbicidal activity. This modification alters its solubility and potentially its behavior in the environment. [, ]

Q12: What analytical techniques are employed for the detection and quantification of this compound?

A13: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for this compound analysis in various matrices like soil and wheat. [, , ]

Q13: Are there advanced techniques available for more detailed analysis of this compound?

A14: Yes, techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offer enhanced sensitivity and selectivity for the detection and quantification of this compound and its metabolites. [, ]

Q14: What are the potential environmental impacts of this compound?

A15: While generally considered safe for target crops, this compound can impact non-target organisms like cyanobacteria and protozoa, affecting their growth and photosynthesis. Its effects vary depending on the species and concentration. [, , , ]

Q15: How long does this compound persist in soil, and does it pose a risk to succeeding crops?

A16: this compound's half-life in soil can vary, but studies indicate that after 12 months of application in millet fields, succeeding crops like potatoes, beans, sunflowers, sorghum, and corn can be safely planted. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.